molecular formula C12H12O5 B13244576 7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylic acid

7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylic acid

Cat. No.: B13244576
M. Wt: 236.22 g/mol
InChI Key: ADGHLUAVNLHQFM-UHFFFAOYSA-N
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Description

7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylic acid is a chemical building block based on the chroman-4-one (chromanone) heterobicyclic scaffold, a structure of high interest in medicinal chemistry for the design and synthesis of novel lead compounds . Chromanone and its analogues are recognized as a privileged scaffold, exhibiting a wide spectrum of pharmacological activities. Research into similar compounds has demonstrated potential in areas such as anticancer, antidiabetic, antioxidant, and antimicrobial applications . Specifically, chromanone derivatives have been investigated as selective inhibitors of disease-associated enzymes, such as the tumor-associated carbonic anhydrase (CA) isoforms IX and XII, making them a focus in cancer research . Furthermore, the structural similarity to coumarins, which are known for their antibacterial properties, suggests potential for developing new antibacterial agents, particularly against multidrug-resistant strains . This compound serves as a versatile intermediate for researchers working in organic synthesis and drug discovery, providing a core template that can be functionally modified to explore new therapeutic opportunities and structure-activity relationships (SAR). This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-5-carboxylic acid

InChI

InChI=1S/C12H12O5/c1-12(2)5-9(14)17-8-4-6(13)3-7(10(8)12)11(15)16/h3-4,13H,5H2,1-2H3,(H,15,16)

InChI Key

ADGHLUAVNLHQFM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC2=CC(=CC(=C21)C(=O)O)O)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Background

  • Chemical Name: 7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylic acid
  • Molecular Formula: C12H12O5
  • Molecular Weight: 236.22 g/mol
  • Structural Class: Benzopyran derivatives (coumarin-related scaffold)
  • Key Features: Contains a hydroxy group at position 7, two methyl groups at position 4, a ketone at position 2, and a carboxylic acid at position 5 of the benzopyran ring system.

Preparation Methods

General Synthetic Strategy

The synthesis of 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylic acid typically involves the construction of the benzopyran (chromene) core followed by functional group manipulations to introduce the hydroxy and carboxylic acid substituents.

Key Synthetic Steps and Conditions

Ring Closure via Acid-Catalyzed Cyclization
  • Starting from appropriate hydroxy-substituted phenolic precursors with keto or ester functionalities, the benzopyran ring can be formed by acid-catalyzed cyclization.
  • Suitable acids include concentrated sulfuric acid or polyphosphoric acid.
  • The reaction proceeds efficiently without solvents or in minimal solvent, typically at 10 to 100 °C.
  • Reaction time ranges from 1 to 4 hours for completion.
Formation of Acid Chloride Intermediate
  • The carboxylic acid group is activated by conversion to the acid chloride using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Chlorinating agents are used in 1 to 3 equivalents.
  • The reaction can be performed solvent-free or in solvents like benzene, dichloromethane, or dichloroethane.
  • Temperature ranges from 10 °C to the solvent’s boiling point, with reaction times of 2 to 24 hours depending on conditions.
Coupling with Optically Active Amines or Alcohols
  • The acid chloride intermediate is then reacted with optically active amines or alcohols in the presence of a base such as triethylamine or pyridine.
  • Preferred solvents include dichloromethane or N,N-dimethylformamide.
  • Reaction temperature is maintained between 0 and 20 °C, typically completing within about 1 hour.
  • This step is crucial for obtaining optically active derivatives if stereochemistry is relevant.
Acidic Hydrolysis to Final Product
  • The final step involves acidic hydrolysis of ester or amide intermediates to yield the target carboxylic acid.
  • Mineral acids such as hydrochloric acid are preferred.
  • Solvents like dioxane, methanol, or ethanol are used, with dioxane being more favorable.
  • Hydrolysis is performed at elevated temperatures (~100 °C) for approximately 20 hours.
  • The product is extracted using organic solvents like dichloromethane and purified by recrystallization or chromatography.

Alternative Synthetic Routes

Asymmetric Hydrogenation

  • Direct asymmetric hydrogenation of benzopyran derivatives (e.g., compound (IV) in the patent literature) using optically active phosphine-rhodium complexes such as (S,S)-DIOP, (S)-BINAP, or (S,S)-BPPM can yield optically active target compounds.
  • This method offers high optical purity (>99% enantiomeric excess) and can be an efficient alternative to multi-step syntheses.

Derivative Synthesis and Functionalization

  • Derivatives such as esters and amides of related benzopyran carboxylic acids have been synthesized by reacting chloromethyl intermediates with various nucleophiles.
  • These derivatives have been studied for biological activities and may serve as intermediates or analogs in synthetic pathways.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Notes
Acid-catalyzed ring closure Concentrated H2SO4 or polyphosphoric acid 10–100 1–4 hours Solvent-free or minimal solvent
Acid chloride formation Thionyl chloride or PCl5 (1–3 eq) 10–80 2–24 hours Solvent: benzene, CH2Cl2, or none
Coupling with amines/alcohols Optically active amines/alcohols + base (Et3N) 0–20 ~1 hour Solvent: CH2Cl2 preferred
Acidic hydrolysis HCl in dioxane or methanol ~100 ~20 hours Extraction with CH2Cl2, purification needed
Asymmetric hydrogenation Rhodium-phosphine complex catalyst Room temp Variable High optical purity (>99% e.e.)

Research Findings and Analytical Data

  • The optical purity of synthesized compounds via asymmetric hydrogenation exceeds 99% enantiomeric excess, indicating high stereochemical control.
  • The compound and its derivatives exhibit promising biological activities, including enzyme inhibition relevant to diabetes complications and potential anti-inflammatory and anticancer effects.
  • Purification is typically achieved through recrystallization or chromatographic techniques, ensuring high purity for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Structural Differences :

  • Substituent Position : Compound I has a 2-methyl group instead of 4,4-dimethyl groups, reducing steric hindrance.
  • Oxo Group : Both compounds share a 4-oxo group, but the target compound’s 2-oxo group alters electronic distribution.

Functional Implications :

  • The absence of a 4-oxo group in the target compound may reduce hydrogen-bonding capacity, affecting crystal packing or intermolecular interactions (e.g., weaker C–H···π interactions compared to Compound I’s hydrogen-bonded chains) .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Differences :

  • Core Structure: Caffeic acid has a simple phenolic acrylic acid backbone, lacking the benzopyran ring system.
  • Functional Groups: Both compounds share phenolic –OH and carboxylic acid groups, but caffeic acid has an additional 3,4-dihydroxy substitution.

Functional Implications :

  • Caffeic acid’s 3,4-dihydroxy groups are potent antioxidants, whereas the target compound’s single hydroxyl group may limit radical-scavenging activity .

Furo[2,3-f]isoindole Derivative

Structural Differences :

  • Ring System : The furo-isoindole derivative features a fused furan and isoindole system , contrasting with the benzopyran core.
  • Substituents : Both compounds have carboxylic acid groups, but the furo-isoindole lacks hydroxyl and oxo groups.

Functional Implications :

  • The furo-isoindole’s O–H···O hydrogen-bonded chains suggest higher crystallinity compared to the target compound, which may form weaker intermolecular interactions .
  • The absence of a pyran ring in the furo-isoindole likely reduces metabolic stability in vivo.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups Notable Properties
Target Compound Benzopyran 4,4-dimethyl, 7-OH, 5-COOH, 2-oxo ~264.3 (calculated) –OH, –COOH, ketone Moderate lipophilicity
7-Hydroxy-2-methyl-4-oxo-benzopyran-5-COOH Benzopyran 2-methyl, 4-oxo, 7-OH, 5-COOH ~250.2 (calculated) –OH, –COOH, ketone Higher aqueous solubility
Caffeic Acid Phenolic acrylic acid 3,4-diOH, acrylic acid 180.16 –OH (×2), –COOH Potent antioxidant
Furo[2,3-f]isoindole Derivative Furo-isoindole Phenyl, carboxylic acid 313.34 (reported) –COOH, ketone Strong hydrogen-bonding networks

Research Findings and Implications

  • Biological Activity : The target compound’s benzopyran scaffold and 4,4-dimethyl groups may enhance metabolic stability compared to caffeic acid, making it a candidate for drug development .
  • Crystallinity : Unlike the furo-isoindole derivative, the target compound’s weaker intermolecular interactions suggest challenges in crystallization, impacting formulation strategies .
  • Structure-Activity Relationships (SAR) : Substituent positions (e.g., 2-methyl vs. 4,4-dimethyl) critically modulate solubility and bioavailability, as seen in analogs like Compound I .

Biological Activity

7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylic acid, a compound belonging to the benzopyran class, has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and cytotoxic properties, supported by relevant research findings and case studies.

The molecular formula of 7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylic acid is C12H12O5C_{12}H_{12}O_{5}, with a molecular weight of 236.22 g/mol. Its structure includes a hydroxyl group at the 7-position and a carboxylic acid group at the 5-position, which are crucial for its biological activities.

PropertyValue
CAS Number2060020-53-1
Molecular FormulaC12H12O5
Molecular Weight236.22 g/mol

Antioxidant Activity

Research indicates that 7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylic acid exhibits significant antioxidant properties. It has been shown to scavenge free radicals and inhibit oxidative stress pathways. These properties suggest potential therapeutic applications in conditions characterized by oxidative damage.

A study highlighted that this compound effectively reduces lipid peroxidation levels in vitro, indicating its role in protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases. The modulation of inflammatory pathways has been linked to its structural features, which enhance its interaction with biological targets.

Cytotoxicity Against Cancer Cells

One of the most compelling aspects of this compound is its cytotoxic activity against various cancer cell lines. In particular, it has shown promising results against breast cancer cells (MCF7). The mechanism of action appears to involve the induction of oxidative stress leading to apoptosis.

A detailed study reported that exposure to 7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylic acid resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 55 µM at 48 hours of treatment .

Study on Breast Cancer Cells

In a recent study examining the effects of various compounds on MCF7 breast cancer cells:

  • Compound : 7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-benzopyran-5-carboxylic acid
  • IC50 : 55 µM (48 hours)

The study demonstrated that this compound significantly increased reactive oxygen species (ROS) levels and induced lipid peroxidation, supporting its role as a cytotoxic agent through oxidative stress induction .

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